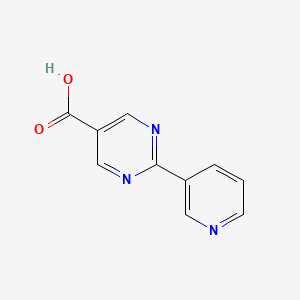

2-pyridin-3-ylpyrimidine-5-carboxylic acid

Vue d'ensemble

Description

2-pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Analyse Des Réactions Chimiques

Types of Reactions

2-pyridin-3-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis of 2-Pyridin-3-ylpyrimidine-5-carboxylic Acid

The synthesis of this compound typically involves the condensation of pyridine and pyrimidine derivatives. Common methods include:

- Condensation Reactions : The reaction of 2-aminopyridine with a pyrimidine carboxylic acid derivative under acidic conditions.

- Esterification : The carboxylic acid group can be esterified using methanol in the presence of a catalyst such as sulfuric acid.

These synthetic routes allow for the production of high-purity compounds suitable for biological evaluation .

Interaction with Enzymes

The compound has shown significant biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Notably, it has been observed to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis. This inhibition can lead to reduced collagen production, which is particularly relevant in conditions characterized by fibrosis .

Cellular Effects

Research indicates that this compound influences cellular processes by affecting cell signaling pathways and gene expression. For example, in hepatic stellate cells (HSC-T6), this compound has been shown to suppress collagen production by inhibiting prolyl-4-hydroxylase activity .

Anti-Fibrotic Activity

Recent studies have highlighted the potential of this compound as an anti-fibrotic agent. In vitro experiments have demonstrated that it effectively inhibits the expression of collagen and reduces hydroxyproline content in cell culture media, suggesting its application in treating fibrotic diseases .

Antitumor Properties

The compound has also been investigated for its antitumor properties. Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential use as a chemotherapeutic agent .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-pyridin-3-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s structure allows it to interact with these targets effectively, leading to the desired biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Pyridin-2-YL)pyrimidine-5-carboxylic acid

- 2-(Pyridin-4-YL)pyrimidine-5-carboxylic acid

- 2-(Pyridin-3-YL)pyrimidine-4-carboxylic acid

Uniqueness

2-pyridin-3-ylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacological profiles and potency, making it a valuable target for further research and development .

Activité Biologique

2-Pyridin-3-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antiviral Properties : Potential in inhibiting viral replication.

- Antitumor Effects : Inhibits cancer cell proliferation in vitro and in vivo.

- Anti-inflammatory Properties : Suppresses inflammatory mediators and pathways.

These activities are attributed to its structural characteristics, which allow it to interact with various biological targets.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound interacts with enzymes such as collagen prolyl 4-hydroxylase, crucial for collagen synthesis. By inhibiting this enzyme, it reduces fibrosis in hepatic stellate cells.

- Modulation of Inflammatory Mediators : It inhibits the expression and activity of key inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response .

- Cellular Effects : The compound has been shown to affect various cell types, particularly in reducing activation in liver cells, which is essential for preventing liver fibrosis.

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound:

- In vitro studies indicated that it significantly suppressed COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

- In vivo models demonstrated that at low to moderate doses, the compound effectively reduced inflammation without notable side effects .

Antimicrobial and Antiviral Studies

The compound has shown promising results against various pathogens:

- A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported as low as 32 µg/mL for certain strains.

- Preliminary antiviral assays indicated potential activity against viral infections, although further investigation is needed to elucidate specific mechanisms.

Antitumor Effects

Research into the antitumor properties of this compound has yielded encouraging results:

- In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Case Study on Liver Fibrosis :

- Objective : To assess the impact on hepatic stellate cell activation.

- Findings : Treatment with this compound resulted in a significant reduction in collagen deposition and fibrosis markers compared to control groups.

- Case Study on Cancer Cell Lines :

Comparative Biological Activity Table

Propriétés

IUPAC Name |

2-pyridin-3-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10(15)8-5-12-9(13-6-8)7-2-1-3-11-4-7/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORKTPRONBOIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647961 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933988-20-6 | |

| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.